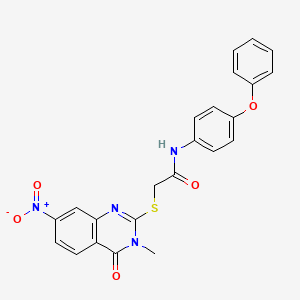![molecular formula C15H18IN5O3S B7433506 2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7433506.png)
2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a selective inhibitor of the protein kinase BTK, which plays a critical role in B-cell receptor signaling.
Wirkmechanismus
2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to disruption of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide has been shown to induce apoptosis in B-cell malignancies, as well as inhibit proliferation and migration of tumor cells. It has also been shown to modulate the immune microenvironment by reducing the number of regulatory T-cells and increasing the number of effector T-cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide is its selectivity for BTK, which reduces the potential for off-target effects. It has also shown good pharmacokinetic properties and oral bioavailability in preclinical studies, making it a promising candidate for clinical development. However, limitations include the potential for drug resistance and the need for combination therapy with other agents to achieve optimal efficacy.
Zukünftige Richtungen
For research on 2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Combination therapy with other targeted agents, such as PI3K inhibitors or immune checkpoint inhibitors, may also be explored to enhance the anti-tumor effects of 2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide. Additionally, studies on the mechanism of resistance to BTK inhibitors and the development of novel strategies to overcome resistance are needed to improve patient outcomes.
Synthesemethoden
The synthesis of 2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling reaction between 4-iodo-1H-pyrazole-5-carboxylic acid and N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine, followed by a series of functional group transformations to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has shown potent inhibition of BTK activity and has demonstrated efficacy in reducing tumor growth and improving survival in animal models.
Eigenschaften
IUPAC Name |
2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18IN5O3S/c1-17-25(23,24)13-5-3-2-4-12(13)20-6-8-21(9-7-20)15(22)14-11(16)10-18-19-14/h2-5,10,17H,6-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJSNPVUNIGBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=NN3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18IN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]sulfonyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7433436.png)
![N-methyl-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-3-(trifluoromethylsulfonyl)benzamide](/img/structure/B7433437.png)

![N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7433462.png)
![Ethyl 5-[(2-nitro-4-phenoxyphenoxy)methyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B7433468.png)

![Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433476.png)
![ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate](/img/structure/B7433483.png)
![1-[2-Bromo-4-(trifluoromethoxy)phenyl]sulfonyl-4,4-difluoroazepane](/img/structure/B7433492.png)
![Ethyl 5-[[1-(2,5-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B7433510.png)
![2-acetamido-N-[2-[methyl-(3-methylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7433518.png)
![Methyl 3-ethyl-5-[2-[4-(methanesulfonamido)phenoxy]ethylcarbamoylamino]thiophene-2-carboxylate](/img/structure/B7433523.png)
![N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7433526.png)
![3-cyano-N-[1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7433539.png)